1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine
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Overview
Description
The compound “1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine” is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide” have been synthesized by reflux methods .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using methods like single crystal X-ray diffraction . Density functional theory (DFT) calculations are often used to predict the molecular geometry .Chemical Reactions Analysis
Imidazole, a similar compound, is known to show both acidic and basic properties . It’s used in the development of new drugs due to its broad range of chemical and biological properties .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the optical transparency, thermal behavior, dielectric constant, and AC conductivity of a similar compound were determined using UV–Vis–NIR spectroscopy, TGA/DTA analysis, and other methods .Scientific Research Applications
Catalyst-Free Domino Reactions
1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine has been used in catalyst-free domino reactions to synthesize derivatives with potential agricultural applications. For instance, a study demonstrated the synthesis of compounds exhibiting significant mortality against Myzus persicae, a pest in agriculture (Zhao et al., 2020).
Antimalarial Activity
This compound has been involved in the synthesis of derivatives tested for antimalarial activity. Certain derivatives showed high activity against Plasmodium falciparum strains, suggesting potential in antimalarial drug development (Görlitzer et al., 2006).
Energetic Materials Research
In the field of energetic materials, derivatives of this compound have been synthesized and analyzed for their thermal behaviors and detonation properties. These studies are crucial for the development of new materials for pyrotechnics and explosives (Zhao Ku, 2015).
Co-Crystal Formation and Structural Analysis
The compound has also been studied for its ability to form co-crystals, providing insights into molecular interactions and crystal engineering. This research is beneficial for designing materials with specific properties (Manickam et al., 2019).
Organic Synthesis and Medicinal Chemistry
In organic synthesis, this compound has been used to create various derivatives with potential medicinal properties, such as fungicidal and insecticidal activities. These studies are significant for the discovery of new pharmaceuticals (Chen & Shi, 2008).
Photocaging Groups in Chemistry
The derivatives of this compound have been explored in the context of photocaging groups for nitriles, contributing to the development of light-responsive materials and systems in chemistry (Arora et al., 2016).
Non-Covalent Interaction Studies
Its derivatives have been the subject of investigations focusing on non-covalent interactions, crucial for understanding molecular behavior and designing drugs and materials (Zhang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-2,2-difluoroethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2/c8-5-2-1-4(3-12-5)6(11)7(9)10/h1-3,6-7H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEUBSYNANSJTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)F)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824620-58-7 |
Source
|
Record name | 1-(6-chloropyridin-3-yl)-2,2-difluoroethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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